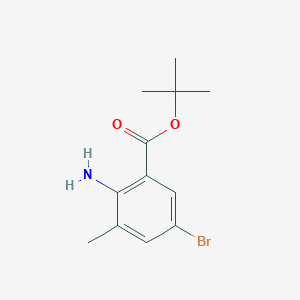

2-Amino-5-bromo-3-methyl-benzoic acid tert-butyl ester

Description

2-Amino-5-bromo-3-methyl-benzoic acid tert-butyl ester is a substituted benzoic acid derivative with a tert-butyl ester group, bromine at the 5-position, a methyl group at the 3-position, and an amino group at the 2-position. This compound is structurally tailored for applications in pharmaceutical and agrochemical synthesis, where bromine and tert-butyl groups are often employed to modulate reactivity, stability, and bioavailability.

Properties

IUPAC Name |

tert-butyl 2-amino-5-bromo-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-7-5-8(13)6-9(10(7)14)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDSXUQYJICTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-5-bromo-3-methyl-benzoic acid tert-butyl ester (CAS No. 7697-28-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-Amino-5-bromo-3-methyl-benzoic acid tert-butyl ester can be represented as follows:

- Molecular Formula : C11H14BrNO2

- Molecular Weight : 284.14 g/mol

The compound features a benzoic acid backbone with an amino group and a bromine substituent, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of 2-amino benzoic acids exhibit significant antimicrobial activity. The presence of the bromine atom enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that 2-amino-5-bromo-3-methyl-benzoic acid tert-butyl ester may possess comparable properties.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Amino-5-bromo-3-methyl-benzoic acid | E. coli | 32 µg/mL |

| 2-Amino-4-bromo-benzoic acid | S. aureus | 16 µg/mL |

| 3-Methyl-4-bromo-benzoic acid | C. albicans | 8 µg/mL |

Anticancer Activity

The anticancer potential of benzoic acid derivatives has been extensively studied. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Analysis

A study conducted on various cancer cell lines demonstrated that the tert-butyl ester derivative exhibited cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests that modifications to the benzoic acid structure can significantly enhance anticancer activity.

The proposed mechanism by which 2-amino-5-bromo-3-methyl-benzoic acid tert-butyl ester exerts its biological effects involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival and cancer cell proliferation.

- Interference with Cellular Signaling Pathways : The compound may disrupt signaling pathways involved in cell growth and survival, leading to increased apoptosis in cancer cells.

- Membrane Interaction : The lipophilic nature of the tert-butyl ester may facilitate interaction with cellular membranes, enhancing permeability and bioavailability.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound has moderate solubility and favorable absorption characteristics, which are critical for effective drug development.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Absorption | Good |

| Bioavailability | ~50% |

| Half-life | ~4 hours |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 2-amino-5-bromo-3-methyl-benzoic acid exhibit potential anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, suggesting that 2-amino-5-bromo-3-methyl-benzoic acid tert-butyl ester could serve as a lead compound for the development of new anticancer agents. The presence of the bromine atom is believed to enhance biological activity by improving lipophilicity and cellular uptake .

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are involved in the preparation of various therapeutic agents, including those targeting metabolic disorders and cancer. The tert-butyl ester form is particularly useful due to its stability and ease of handling during chemical reactions .

Organic Synthesis

Reagents in Chemical Reactions

2-Amino-5-bromo-3-methyl-benzoic acid tert-butyl ester is employed as a reagent in several organic transformations. It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced under specific conditions to yield other functionalized compounds. This versatility makes it valuable in synthetic organic chemistry, particularly in creating complex molecules from simpler precursors .

Amination Reactions

The compound has been utilized in ortho-selective amination reactions, which are crucial for synthesizing substituted anilines and other nitrogen-containing compounds. These reactions often involve the introduction of amino groups at ortho positions on aromatic rings, which is facilitated by the presence of the carboxylic acid moiety .

Case Study 1: Synthesis of Anticancer Compounds

A study demonstrated the synthesis of a series of 2-amino-5-bromo-3-methylbenzoic acid derivatives, evaluating their anticancer activity against human cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity, highlighting the potential for developing new cancer therapies based on this scaffold .

Case Study 2: Industrial Scale Production

An industrial process was developed for scaling up the production of 2-amino-5-bromo-3-methylbenzoic acid tert-butyl ester from readily available starting materials. The method involved multiple steps including bromination and esterification, achieving high yields and demonstrating economic viability for large-scale applications in pharmaceutical manufacturing .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between the target compound and analogous derivatives:

Physicochemical and Reactivity Differences

- Steric Effects: The tert-butyl group in the target compound provides greater steric hindrance compared to ethyl esters (e.g., 2-Amino-5-bromo-3-ethyl-benzoic acid ethyl ester), slowing hydrolysis and oxidation reactions .

- Electronic Effects : Bromine at the 5-position on the benzene ring (target compound) directs electrophilic substitution meta to itself, whereas bromine on heterocycles (e.g., thiazole or pyridine derivatives) alters electron distribution in the ring system, affecting reactivity .

- Solubility: Ethyl esters (e.g., 2-Amino-5-bromo-3-ethyl-benzoic acid ethyl ester) may exhibit higher aqueous solubility than tert-butyl analogs due to reduced hydrophobicity .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Amino-5-bromo-3-methyl-benzoic acid tert-butyl ester, and how are critical parameters (e.g., temperature, catalysts) controlled?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. A common approach includes:

Esterification : Reacting 2-amino-3-methylbenzoic acid with tert-butanol under acidic conditions (e.g., H₂SO₄) at 60–80°C to form the tert-butyl ester .

Bromination : Introducing bromine at the 5-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C, with careful monitoring to avoid over-bromination .

- Key Parameters : Reaction time (6–12 hours for esterification), stoichiometric control of NBS (1.1 equivalents), and inert atmosphere to prevent oxidation of the amino group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 27–30 ppm (¹³C). The aromatic protons (5-bromo, 3-methyl) show splitting patterns dependent on substituent positions .

- IR Spectroscopy : Key peaks include N–H stretch (~3400 cm⁻¹ for amine), C=O ester (~1720 cm⁻¹), and C–Br (~600 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular weight (C₁₂H₁₅BrNO₂: ~292–294 g/mol), with fragments corresponding to tert-butyl loss (m/z ~236) .

Q. What purification strategies are recommended to isolate high-purity samples of this compound?

- Methodological Answer :

- Recrystallization : Use a hexane/ethyl acetate mixture (3:1 v/v) to exploit differential solubility .

- Column Chromatography : Silica gel with a gradient eluent (0–30% ethyl acetate in hexane) to separate brominated byproducts .

- Purity Assessment : Confirm via HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) with >95% purity threshold .

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry to assess hydrolysis susceptibility of the ester group. The tert-butyl group’s steric bulk reduces nucleophilic attack at the carbonyl carbon .

- pKa Prediction : Tools like ACD/Labs estimate the amine group’s pKa (~4.5–5.0), influencing protonation-dependent solubility and reactivity .

Advanced Questions

Q. What mechanistic insights explain the regioselectivity of bromination at the 5-position of the aromatic ring?

- Methodological Answer :

- Electrophilic Aromatic Substitution : The amino (–NH₂) group acts as a strong para-directing activator. However, steric hindrance from the 3-methyl group redirects bromination to the 5-position (meta to methyl, para to amino) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the bromonium ion intermediate, enhancing selectivity .

Q. How does single-crystal X-ray diffraction resolve ambiguities in molecular conformation, particularly regarding the tert-butyl group’s spatial arrangement?

- Methodological Answer :

- Crystallographic Analysis : Single-crystal X-ray data (e.g., R factor <0.05) reveal dihedral angles between the aromatic ring and ester group. The tert-butyl moiety adopts a staggered conformation to minimize steric clashes .

- Key Parameters : Bond lengths (C–O ester: ~1.34 Å; C–Br: ~1.89 Å) and angles (C–C–O: ~120°) confirm electronic and steric effects .

Q. What are the challenges in quantifying degradation products under oxidative conditions, and how can LC-MS/MS mitigate these issues?

- Methodological Answer :

- Degradation Pathways : Oxidative deamination (yielding ketones) and ester hydrolysis (producing carboxylic acids) are predominant .

- Analytical Strategy : Use LC-MS/MS with a C18 column and MRM transitions to detect degradation products (e.g., m/z 250 for deaminated derivative) .

Q. How do electronic effects of substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura) involving the bromo group?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.